![molecular formula C11H11FN4OS B5822627 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-N'-(4-fluorophenyl)urea](/img/structure/B5822627.png)
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-N'-(4-fluorophenyl)urea
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Overview
Description
The interest in (thio)ureas and 1,3,4-thiadiazoles stems from their diverse biological activities, making them significant in the field of medicinal chemistry. These compounds are known for their utility in designing therapeutic agents due to their ability to engage in various chemical reactions and exhibit a broad spectrum of pharmacological properties.
Synthesis Analysis
Synthesis of thiadiazole derivatives typically involves reactions of 2-aminobenzothiazoles with various reagents such as iso(thio)cyanates, (thio)phosgenes, and carbon disulfide. These methodologies have evolved over time, highlighting the transformation of these structures to include a range of substituents, enhancing their biological activities (Mendieta-Wejebe et al., 2023).
properties
IUPAC Name |
1-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(4-fluorophenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN4OS/c1-2-9-15-16-11(18-9)14-10(17)13-8-5-3-7(12)4-6-8/h3-6H,2H2,1H3,(H2,13,14,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFVDKHAUHOSMIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)NC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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